molecular formula C10H14Cl2FNO2 B2642172 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride CAS No. 1803606-76-9

3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride

Cat. No.: B2642172
CAS No.: 1803606-76-9
M. Wt: 270.13
InChI Key: OPVBDMZSGDXGEH-UHFFFAOYSA-N
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Description

3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro-substituted phenyl group, an amino group, and a diol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride typically involves multiple steps, starting with the preparation of the 5-chloro-2-fluorobenzylamine intermediate. This intermediate is then reacted with epichlorohydrin under basic conditions to form the desired diol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenylamines and diols, such as:

  • 3-{[(4-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol
  • 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,2-diol

Uniqueness

What sets 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride apart is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-[(5-chloro-2-fluorophenyl)methylamino]propane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO2.ClH/c11-8-1-2-10(12)7(3-8)4-13-5-9(15)6-14;/h1-3,9,13-15H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVBDMZSGDXGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNCC(CO)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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